2-溴-1-氯-3-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

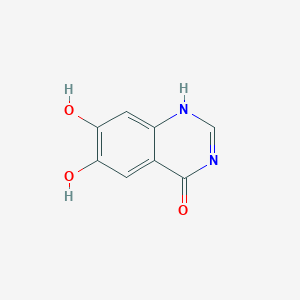

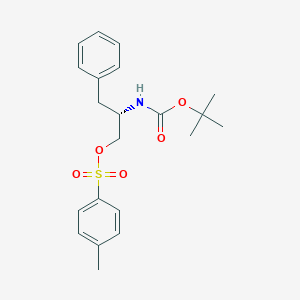

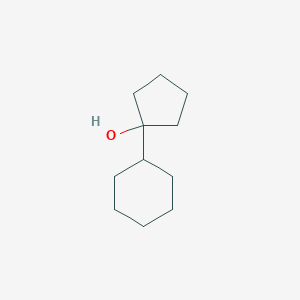

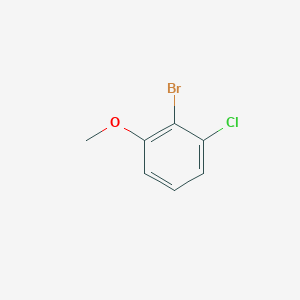

“2-Bromo-1-chloro-3-methoxybenzene” is an organic compound that belongs to the class of halobenzenes . It consists of a benzene ring substituted with bromine, chlorine, and methoxy groups .

Synthesis Analysis

The synthesis of “2-Bromo-1-chloro-3-methoxybenzene” could potentially involve electrophilic aromatic substitution reactions . These reactions typically involve the initial formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-chloro-3-methoxybenzene” consists of a benzene ring with bromine, chlorine, and methoxy (–OCH3) substituents .

Chemical Reactions Analysis

The chemical reactions of “2-Bromo-1-chloro-3-methoxybenzene” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

科学研究应用

有机合成中的立体保护

Yoshifuji、Kamijo和Toyota(1993年)的研究表明,使用与2-溴-1-氯-3-甲氧基苯相关的立体位阻碍的溴苯衍生物,在磷化合物的制备中发挥作用。立体保护的溴苯被转化为相应的磷酸二氯化物,表明其在稳定低配位磷化合物和环化反应中的实用性 (Yoshifuji, Kamijo, & Toyota, 1993)。

环境中的存在和来源

Führer和Ballschmiter(1998年)研究了大西洋海洋对流层中溴氯甲氧基苯的存在,包括类似于2-溴-1-氯-3-甲氧基苯的化合物。他们的研究表明,这些化合物具有混合的生物源和人为源,同系物的模式表明了南北半球之间不同来源的差异 (Führer & Ballschmiter, 1998)。

光取代和光化学反应

Nakamura等人(1993年)研究了二乙基甲氧基苯磷酸酯与亲核试剂的光取代,导致卤代甲氧基苯的产生。他们的发现突显了卤代甲氧基苯,与2-溴-1-氯-3-甲氧基苯相关,在光化学应用中的潜力及其在辐射下的行为 (Nakamura, Osako, Okamoto, & Takamuku, 1993)。

液晶合成中的应用

Bertini等人(2003年)探索了由卤代甲氧基苯衍生的对映纯三氧杂十二环烷液晶的合成。这项研究强调了类似于2-溴-1-氯-3-甲氧基苯的化合物在开发具有特定光学性能的新材料中的作用 (Bertini, Perrin, Sinou, Thozet, & Vill, 2003)。

新型催化和合成应用

Niknam和Nasehi(2002年)展示了溴甲氧基苯化合物在环氧化物开环中产生邻位卤代醇的用途,展示了卤代甲氧基苯在有机合成中的催化潜力 (Niknam & Nasehi, 2002)。

作用机制

Target of Action

The primary target of 2-Bromo-1-chloro-3-methoxybenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond of the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion .

- Step 2 (Fast) : A base attacks the hydrogen atom attached to the carbon bearing the positive charge, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions, such as those this compound undergoes, are fundamental to many biochemical processes .

Pharmacokinetics

The compound’smolecular weight is 221.48 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can have various effects at the molecular and cellular levels, depending on the specific context and the other molecules involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-chloro-3-methoxybenzene. For instance, the compound should be stored in a dark place , sealed in dry conditions, and at room temperature to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-1-chloro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJEKWZHDJMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-3-methoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)